molecular formula C9H10N2O5 B14460010 Serine, p-nitrophenyl- CAS No. 72361-00-3

Serine, p-nitrophenyl-

Cat. No.: B14460010
CAS No.: 72361-00-3
M. Wt: 226.19 g/mol
InChI Key: WLZQSOUQRZKSBM-QMMMGPOBSA-N
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Description

Serine, p-nitrophenyl- is a compound that combines the amino acid serine with a p-nitrophenyl group. This compound is often used in biochemical research due to its unique properties, particularly in the study of enzyme mechanisms and catalysis. The p-nitrophenyl group serves as a chromogenic substrate, making it useful in various assays to measure enzyme activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of serine, p-nitrophenyl- typically involves the esterification of serine with p-nitrophenol. This reaction can be catalyzed by various esterases or chemical catalysts. The reaction conditions often include an organic solvent, such as dichloromethane, and a dehydrating agent like dicyclohexylcarbodiimide (DCC) to facilitate the ester bond formation .

Industrial Production Methods

Industrial production of serine, p-nitrophenyl- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized for large-scale production, including temperature control, solvent recycling, and purification steps such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Serine, p-nitrophenyl- undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. The hydrolysis of the ester bond is a common reaction, catalyzed by esterases or under acidic or basic conditions .

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Serine, p-nitrophenyl- has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study ester hydrolysis and enzyme kinetics.

    Biology: Serves as a substrate in assays to measure the activity of esterases and other hydrolases.

    Medicine: Utilized in drug discovery to screen for enzyme inhibitors.

    Industry: Applied in the development of biosensors and diagnostic kits.

Mechanism of Action

The mechanism of action of serine, p-nitrophenyl- involves the hydrolysis of the ester bond by esterases. The serine residue in the enzyme’s active site acts as a nucleophile, attacking the carbonyl carbon of the ester bond. This leads to the formation of a tetrahedral intermediate, which then collapses to release p-nitrophenol and regenerate the enzyme .

Comparison with Similar Compounds

Similar Compounds

    p-Nitrophenyl acetate: Another ester used in enzyme assays.

    p-Nitrophenyl phosphate: Used to study phosphatase activity.

    p-Nitrophenyl butyrate: Utilized in lipase assays.

Uniqueness

Serine, p-nitrophenyl- is unique due to its combination of an amino acid and a chromogenic group, making it particularly useful in studying enzyme mechanisms involving serine residues. Its versatility in various assays and reactions sets it apart from other similar compounds .

Properties

CAS No.

72361-00-3

Molecular Formula

C9H10N2O5

Molecular Weight

226.19 g/mol

IUPAC Name

(2S)-3-hydroxy-2-(4-nitroanilino)propanoic acid

InChI

InChI=1S/C9H10N2O5/c12-5-8(9(13)14)10-6-1-3-7(4-2-6)11(15)16/h1-4,8,10,12H,5H2,(H,13,14)/t8-/m0/s1

InChI Key

WLZQSOUQRZKSBM-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=CC=C1N[C@@H](CO)C(=O)O)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1NC(CO)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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